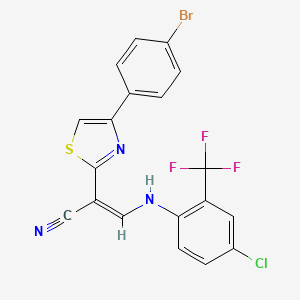

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10BrClF3N3S/c20-13-3-1-11(2-4-13)17-10-28-18(27-17)12(8-25)9-26-16-6-5-14(21)7-15(16)19(22,23)24/h1-7,9-10,26H/b12-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGGQZBCUVBPCE-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Cl)C(F)(F)F)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Cl)C(F)(F)F)/C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10BrClF3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound involves multiple steps, starting from 4-(4-bromophenyl)thiazol-2-amine. The detailed synthetic route includes:

- Formation of Thiazole Ring : The initial step involves the reaction of p-bromoacetophenone with thiourea in the presence of iodine to yield 4-(4-bromophenyl)thiazol-2-amine .

- Coupling Reaction : The thiazole derivative is then subjected to a coupling reaction with 4-chloro-2-(trifluoromethyl)aniline to form the final product .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar thiazole structures have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, suggesting that modifications on the thiazole ring can enhance cytotoxic effects .

The presence of electron-donating groups and halogens in the structure is crucial for increasing the antiproliferative activity. In particular, substituents like methyl or chloro groups have been associated with enhanced interactions with cancer cell targets, such as Bcl-2 proteins .

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat |

| Compound 10 | 1.98 ± 1.22 | A-431 |

| Compound 22 | < Doxorubicin | HT29 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of thiazole can be effective against various bacterial strains, comparable to standard antibiotics like norfloxacin .

In vitro studies demonstrated that certain thiazole derivatives exhibited notable activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) similar to established antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Thiazole Moiety : Essential for biological activity; modifications can enhance efficacy.

- Substituents : Electron-withdrawing groups (like chloro and trifluoromethyl) increase potency by improving binding affinity to target proteins.

- Hydrophobic Interactions : The presence of hydrophobic phenyl rings facilitates better interaction with cellular targets.

Case Studies

- Antitumor Efficacy : A study involving a series of thiazole derivatives demonstrated that compounds with specific substitutions showed significant growth inhibition in various cancer cell lines, indicating potential for further development as anticancer agents .

- Antimicrobial Evaluation : A comparative study on thiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections resistant to conventional antibiotics .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylonitrile involves several key steps:

- Synthesis of Thiazole Derivatives : The initial step involves creating 4-(4-bromophenyl)thiazol-2-amine through the reaction of p-bromoacetophenone and thiourea in the presence of iodine. This compound serves as a precursor for further modifications .

- Formation of Acrylonitrile Derivative : The thiazole derivative is then reacted with 4-chloro-2-(trifluoromethyl)aniline to yield the target compound via a nucleophilic substitution reaction. The molecular structure is confirmed using spectroscopic techniques such as NMR and IR, ensuring the integrity of the synthesized compound .

Characterization Techniques

| Technique | Description |

|---|---|

| NMR | Used to determine the molecular structure and confirm the presence of specific functional groups. |

| IR | Provides information about the types of bonds and functional groups present in the compound. |

| Elemental Analysis | Confirms the elemental composition, validating the synthesis process. |

Antimicrobial Activity

The synthesized thiazole derivatives, including this compound, have been evaluated for their antimicrobial properties against various bacterial strains and fungi. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Properties

In addition to their antimicrobial potential, these compounds have shown promising results in anticancer assays. Specifically, this compound has been tested against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives possess potent antiproliferative effects, suggesting their potential as therapeutic agents in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. This computational approach helps in predicting the affinity and orientation of compounds within receptor sites, providing insights into their mechanism of action .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of thiazole derivatives for their antimicrobial efficacy using a turbidimetric method. The results demonstrated that compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics against resistant strains .

Case Study 2: Anticancer Activity

In another investigation, derivatives of the compound were subjected to cytotoxicity assays against various cancer cell lines. The findings revealed that specific modifications in the thiazole structure significantly enhanced anticancer activity, with some derivatives achieving IC50 values in low micromolar ranges against MCF7 cells .

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole core likely originates from the cyclization of thiourea derivatives with α-haloketones, following established thiazole synthesis protocols . For example, reactions involving p-bromoacetophenone and thiourea under iodine catalysis produce 4-(4-bromophenyl)thiazol-2-amine intermediates, which serve as precursors for further functionalization .

Acrylonitrile Moiety Integration

The acrylonitrile group is introduced via condensation reactions. Similar systems employ thiosemicarbazone derivatives reacting with α-haloketones (e.g., 3-chloro-2,4-pentanedione) in polar aprotic solvents like dioxane, catalyzed by triethylamine . This step facilitates the formation of α,β-unsaturated nitriles, a structural hallmark of the target compound.

Coupling Reactions

The compound’s complexity suggests multi-step coupling:

-

Amination : Reaction of the thiazole intermediate with amines derived from 4-chloro-2-(trifluoromethyl)phenyl groups under basic conditions.

-

Electrophilic Substitution : Bromophenyl substitution patterns indicate potential for further functionalization via halogen exchange or cross-coupling.

Acrylonitrile Formation

The α,β-unsaturated nitrile likely forms via:

-

Condensation : Thiosemicarbazide derivatives react with α-haloketones under reflux, generating hydrazonothiazole intermediates.

-

Elimination : Loss of hydrogen halide yields the unsaturated nitrile .

Analytical Data

Antimicrobial Potential

Thiazole derivatives with bromophenyl substituents exhibit antimicrobial activity, attributed to electron-withdrawing groups enhancing membrane disruption .

Anticancer Activity

The acrylonitrile moiety’s α,β-unsaturation may contribute to antiproliferative effects, as seen in similar thiazole-acrylonitrile hybrids .

Q & A

Q. What are the critical steps for synthesizing this compound with high stereochemical purity?

- Methodological Answer: The synthesis involves three key stages:

Thiazole ring formation : React 4-bromophenyl-substituted precursors (e.g., 2-aminothiazole derivatives) with acrylonitrile intermediates under basic conditions (e.g., piperidine or KCO) in polar aprotic solvents like DMF at 80–100°C .

Coupling of the aromatic amine : Introduce the 4-chloro-2-(trifluoromethyl)phenylamino group via nucleophilic substitution or condensation reactions, requiring anhydrous conditions and catalysts like NaH .

Stereochemical control : Use Z-selective reaction conditions (e.g., low-temperature crystallization or chiral auxiliaries) and confirm configuration via X-ray crystallography .

Key Analytical Monitoring : Thin-layer chromatography (TLC) for reaction progress, HPLC for purity (>95%), and -NMR to verify trifluoromethyl group integrity .

Q. Which spectroscopic techniques are essential for structural validation?

- Methodological Answer:

- and NMR : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), acrylonitrile (C≡N stretch at ~2200 cm in FTIR), and trifluoromethyl group (-NMR at δ -60 to -70 ppm) .

- X-ray crystallography : Resolve Z-configuration and intermolecular interactions (e.g., hydrogen bonding between NH and nitrile groups) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

- Methodological Answer: Contradictions often arise from:

- Isomeric impurities : Quantify Z/E ratios using chiral HPLC or capillary electrophoresis .

- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase inhibition assays) and include positive controls (e.g., staurosporine for kinase activity) .

- Cellular vs. enzymatic activity : Perform parallel assays to distinguish target binding (e.g., SPR) from cell permeability (e.g., Caco-2 monolayer studies) .

Example Data Table :

| Study | IC (nM) | Assay Type | Purity (%) |

|---|---|---|---|

| A | 120 ± 15 | Enzymatic | 98 |

| B | 450 ± 60 | Cellular | 85 |

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer:

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitrile formation) and reduce byproducts .

- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio, catalyst loading) using response surface methodology. For example:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 70–110°C | 90°C |

| DMF:HO | 3:1–5:1 | 4:1 |

- Catalyst recycling : Recover NaH or piperidine via aqueous extraction .

Q. How can computational modeling predict biological target interactions?

- Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, VEGFR) using the thiazole ring as an ATP-binding pocket anchor .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds between the acrylonitrile group and catalytic lysine residues .

- QSAR models : Correlate substituent electronegativity (e.g., Br, CF) with IC values to guide structural modifications .

Synthesis and Characterization Workflow

| Step | Process | Conditions | Validation Technique |

|---|---|---|---|

| 1 | Thiazole ring formation | DMF, 90°C, 12 h, N | TLC (R = 0.5 in EtOAc) |

| 2 | Amine coupling | NaH, THF, 0°C → RT, 6 h | -NMR |

| 3 | Purification | Column chromatography (SiO, hexane:EtOAc 3:1) | HPLC (retention time = 8.2 min) |

| 4 | Stereochemical analysis | Single-crystal XRD | CCDC deposition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.